molecular formula C19H12Cl2N2OS B2512822 5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole CAS No. 400085-45-2

5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole

Cat. No.: B2512822
CAS No.: 400085-45-2
M. Wt: 387.28
InChI Key: CKKLEIDWOKPUHF-UHFFFAOYSA-N
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Description

5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core with chlorinated benzyl and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzoxazole core.

    Attachment of the Chlorobenzyl Sulfanyl Group: This step involves the reaction of a chlorobenzyl halide with a thiol group on the pyridinyl-substituted benzoxazole, forming the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-{2-[(2-chlorobenzyl)oxy]benzoic acid: Similar in structure but with an oxy linkage instead of a sulfanyl group.

    5-Chloro-2-nitrobenzoic acid: Shares the chlorinated benzene ring but differs in functional groups.

Uniqueness

5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole is unique due to the combination of its benzoxazole core, pyridinyl group, and chlorobenzyl sulfanyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-chloro-2-[2-[(2-chlorophenyl)methylsulfanyl]pyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c20-13-7-8-17-16(10-13)23-18(24-17)14-5-3-9-22-19(14)25-11-12-4-1-2-6-15(12)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKLEIDWOKPUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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